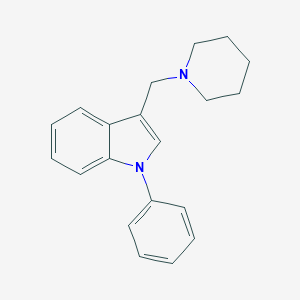

1-phenyl-3-(piperidin-1-ylmethyl)indole

Übersicht

Beschreibung

Indole, 1-phenyl-3-(piperidinomethyl)- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to the first position of the indole ring and a piperidinomethyl group at the third position, making it a unique structure with potential pharmacological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Indole, 1-phenyl-3-(piperidinomethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods: Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Indole, 1-phenyl-3-(piperidinomethyl)- undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Formation of indole-2,3-dione.

Reduction: Formation of tetrahydroindole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the indole structure can enhance its ability to inhibit cancer cell proliferation .

- Antiviral and Antimicrobial Properties : The compound's interactions with biological receptors suggest potential antiviral and antimicrobial applications. The indole ring's ability to modulate enzyme activity is crucial in developing new therapeutic agents.

Biological Research

1-Phenyl-3-(piperidin-1-ylmethyl)indole has been studied for its interactions with various biological targets:

- Receptor Binding : The compound can bind to specific receptors, potentially influencing pathways related to depression, schizophrenia, and neurodegenerative diseases . Its binding affinity is enhanced by the presence of the piperidinyl group, which may improve selectivity for certain targets.

- Analgesic Effects : Some derivatives of indole have shown promising analgesic activities, with certain compounds exhibiting effects greater than traditional analgesics like sumatriptan .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in industrial settings:

- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the creation of diverse functionalized products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several indole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of cancer cell lines significantly. The mechanism was attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Receptor Interaction

Research on receptor binding demonstrated that this compound analogs could effectively bind to CB1 receptors. This interaction was assessed using radiolabeled ligands in animal models, revealing insights into their pharmacokinetics and metabolism .

Wirkmechanismus

The mechanism of action of Indole, 1-phenyl-3-(piperidinomethyl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The phenyl and piperidinomethyl groups enhance its binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Indole-3-carbinol: Known for its anticancer properties.

3-(2-bromoacetyl)indole: Used in synthetic chemistry for further functionalization.

1-methylindole: A simpler indole derivative with different biological activities.

Uniqueness: Indole, 1-phenyl-3-(piperidinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and piperidinomethyl groups enhances its potential for diverse applications compared to simpler indole derivatives .

Biologische Aktivität

1-Phenyl-3-(piperidin-1-ylmethyl)indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 109934-52-3

- Molecular Formula : C19H22N2

The compound features an indole core substituted with a phenyl group and a piperidine moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines, particularly the MDA-MB-231 (triple-negative breast cancer) cell line. The compound showed significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant decrease in viability |

| MCF-7 | >100 | No significant effect |

These findings suggest that the compound may selectively target specific cancer types, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : It disrupts key signaling pathways involved in cell cycle regulation, particularly those mediated by cyclin-dependent kinases (CDKs).

- Interaction with Proteins : In silico studies have suggested that the compound interacts with proteins such as PI3K and MAPK, which are critical in tumor progression and survival.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It adheres to Lipinski's rule of five, suggesting good oral bioavailability. However, toxicity assessments reveal moderate toxicity levels with an LD50 ranging between 2000 to 5000 mg/kg.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on MDA-MB-231 Cell Line : A study demonstrated that treatment with this compound resulted in a marked reduction in cell viability compared to untreated controls.

- In Vivo Studies : Preliminary animal studies have shown promising results in tumor reduction without significant adverse effects.

Eigenschaften

IUPAC Name |

1-phenyl-3-(piperidin-1-ylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-3-9-18(10-4-1)22-16-17(15-21-13-7-2-8-14-21)19-11-5-6-12-20(19)22/h1,3-6,9-12,16H,2,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXKHFUJNGYOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149079 | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109934-52-3 | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109934523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.